molecular formula C13H15BrFNO B14041565 (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone

(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14041565
M. Wt: 300.17 g/mol
InChI Key: PNBUPKOAKLZLRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine moiety is of particular interest due to its presence in many biologically active compounds .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperidine ring is significant as it is a common pharmacophore in many drugs .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

Molecular Formula

C13H15BrFNO

Molecular Weight

300.17 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15BrFNO/c1-9-5-6-10(14)11(12(9)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3

InChI Key

PNBUPKOAKLZLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)N2CCCCC2)F

Origin of Product

United States

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